molecular formula C8H6I2O2 B2526527 1-(4-Hydroxy-3,5-diiodophenyl)ethanone CAS No. 7191-55-1

1-(4-Hydroxy-3,5-diiodophenyl)ethanone

Cat. No.: B2526527
CAS No.: 7191-55-1
M. Wt: 387.943
InChI Key: SNFGLSZQQVJKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxy-3,5-diiodophenyl)ethanone is an organic compound with the molecular formula C8H6I2O2 and a molecular weight of 387.94 g/mol It is characterized by the presence of two iodine atoms, a hydroxyl group, and an ethanone group attached to a benzene ring

Preparation Methods

The synthesis of 1-(4-Hydroxy-3,5-diiodophenyl)ethanone typically involves the iodination of 4-hydroxyacetophenone. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The process can be summarized as follows:

    Iodination of 4-hydroxyacetophenone:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Hydroxy-3,5-diiodophenyl)ethanone undergoes various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium

      Products: Corresponding ketone or carboxylic acid

  • Reduction: : The ethanone group can be reduced to an alcohol.

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Conditions: Room temperature

      Products: Corresponding alcohol

  • Substitution: : The iodine atoms can be substituted with other functional groups.

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Room temperature or slightly elevated temperatures

      Products: Corresponding substituted products

Scientific Research Applications

1-(4-Hydroxy-3,5-diiodophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be radio-labeled for imaging and therapeutic purposes.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3,5-diiodophenyl)ethanone depends on its application. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of iodine atoms can facilitate the formation of reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Hydroxy-3,5-diiodophenyl)ethanone can be compared with other similar compounds, such as:

    4-Hydroxy-3,5-dimethoxyacetophenone: Similar structure but with methoxy groups instead of iodine atoms. It has different chemical reactivity and applications.

    4-Hydroxy-3,5-dibromoacetophenone:

    4-Hydroxy-3,5-dichloroacetophenone: Contains chlorine atoms, which also alter its chemical properties and uses.

The uniqueness of this compound lies in the presence of iodine atoms, which impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-hydroxy-3,5-diiodophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFGLSZQQVJKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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